18-Methyl-19-nortestosterone

Description

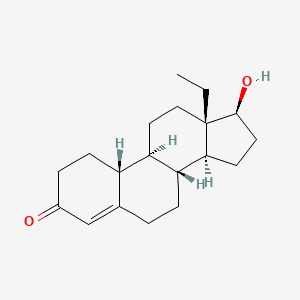

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYZQDCRLYHHHP-ZOFHRBRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237364 | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793-54-4, 793-55-5 | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethyl-17-hydroxy-gon-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methyl-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-methyl-19-nortestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.BETA.-HYDROXY-13.BETA.-ETHYL-4-GONEN-3-ONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B802ECT5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 18-METHYL-19-NORTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AL6ML53DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Modifications of 18 Methyl 19 Nortestosterone

Methodologies for Stereoselective Synthesis

The stereochemistry of the steroid nucleus is crucial for its biological activity. Therefore, stereoselective synthesis is paramount in the production of 18-methyl-19-nortestosterone (B1250990) and its analogs.

Total synthesis provides a versatile platform for creating the this compound scaffold and its analogs with various structural modifications. One notable approach involves the construction of the steroid skeleton through a series of reactions, including intramolecular Diels-Alder reactions of ortho-quinodimethane derivatives. Chirality can be introduced early in the synthesis through nucleophilic substitution reactions. nih.gov

A key strategy in the total synthesis of related 19-norsteroids is the Birch reduction of aromatic precursors. wikipedia.org For instance, the total synthesis of deuterated testosterone (B1683101) and its analogs, which share a common steroidal backbone, has been achieved starting from commercially available cyclopentane-1,3-dione. This route involves the construction of the indenone core followed by a series of cyclization and functional group manipulations to yield the final steroid. nih.gov While not specific to this compound, these methodologies are adaptable for its synthesis.

Semi-synthetic methods, starting from readily available steroids, are often more efficient for producing this compound and its derivatives. A common precursor for many 19-norsteroids is estradiol. wikipedia.org

A patented method for the preparation of levonorgestrel (B1675169) (17α-ethinyl-18-methyl-19-nortestosterone), a prominent derivative, starts from 18-methylestra-2, 5(10)-diene-3-methoxy-17-ketone. This precursor undergoes ethynylation followed by hydrolysis to yield the final product. google.com This highlights a direct semi-synthetic pathway to the this compound core structure.

Another approach describes the synthesis of ent-19-nortestosterone from natural 19-nortestosterone, showcasing the feasibility of manipulating the steroid skeleton to introduce or modify substituents. researchgate.net

Derivatization Strategies for Research Probes

To investigate the structure-activity relationships and to develop compounds with improved therapeutic profiles, various derivatization strategies have been employed. These involve the synthesis of novel analogs with modifications at different positions of the this compound core.

The synthesis of a wide array of 19-nortestosterone analogs has been reported, with modifications aimed at enhancing anabolic activity while minimizing androgenic effects. These include the introduction of methyl or ethyl groups at various positions. nih.gov

Prominent examples of such analogs include:

7α-Methyl-19-nortestosterone (MENT) : A potent synthetic androgen. wikipedia.org

Dimethandrolone (B1241947) (7α,11β-dimethyl-19-nortestosterone) : Another powerful synthetic androgen. nih.gov

Levonorgestrel (17α-ethinyl-18-methyl-19-nortestosterone) : A widely used progestin. wikipedia.org

The synthesis of these analogs often involves multi-step procedures starting from a suitable 19-nortestosterone precursor. For instance, the synthesis of 17α-substituted 19-nortestosterone derivatives can be achieved through the Mitsunobu reaction. nih.gov

| Analog | Key Structural Modification | Reference |

| 7α-Methyl-19-nortestosterone (MENT) | Methyl group at the 7α position | wikipedia.org |

| Dimethandrolone | Methyl groups at the 7α and 11β positions | nih.gov |

| Levonorgestrel | Ethinyl group at the 17α position and a methyl group at the C18 position | wikipedia.org |

| Mibolerone | Methyl groups at the 7α and 17α positions | nih.gov |

Modifications at specific positions of the steroid nucleus present unique synthetic challenges. The introduction of substituents at the C7, C11, and C17 positions has been extensively studied to modulate biological activity.

The synthesis of 17α-substituted analogs, for example, often requires stereoselective reactions to ensure the correct configuration at this chiral center. The Mitsunobu reaction has been successfully employed for this purpose, allowing for the inversion of stereochemistry at C17. nih.gov The preparation of esters of 17α-ethinyl-18-methyl-19-nortestosterone involves reacting the parent compound with an organic carboxylic acid, followed by partial saponification to yield the desired monoester. google.com

The synthesis of desogestrel, a derivative of levonorgestrel, involves the introduction of an 11-methylene group, which requires a specific set of reactions to achieve the desired modification without affecting other parts of the molecule. researchgate.netnih.gov

Precursor Chemistry and Biotransformation Pathways of Related Compounds

The metabolism of this compound and related compounds is a critical area of study, as it influences their activity and clearance from the body. Biotransformation, often carried out by microorganisms, can lead to a variety of metabolites.

Studies have shown that the fungus Cunninghamella blakesleeana can transform 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one (a derivative of this compound) into several hydroxylated derivatives. researchgate.net

Furthermore, research has indicated that methoxydienone (B195248) (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) can be metabolized in vivo to a metabolite of this compound. researchgate.net This highlights a potential metabolic pathway from a precursor to the active compound.

The primary metabolites of levonorgestrel are 3α,5β-tetrahydrolevonorgestrel. google.com

Chemical Transformations of Precursor Steroids

The synthesis of this compound and its derivatives often involves the modification of existing steroid skeletons. 18-Methyltestosterone (B12763753) serves as a key parent structure for a range of progestogens and anabolic/androgenic steroids (AAS). wikipedia.org The total synthesis of 18-methylandrostane and 18-methylpregnane derivatives has been a subject of study, highlighting the conversion of compounds like estr-4-en-17-ol to testosterone and further to 18-methylated analogues. wikipedia.org

One common synthetic route involves the introduction of an ethynyl (B1212043) group at the 17α-position of this compound to produce 17α-ethinyl-18-methyl-19-nortestosterone. This intermediate can then be further modified. For instance, it can be reacted with an organic carboxylic acid, such as acetanhydride in pyridine, to form esters. google.com This process typically results in a 3-enol-17β-diester, which then undergoes partial saponification to regenerate the 3-keto-Δ⁴ group, yielding the final 17-ester product. google.com Such modifications are significant as derivatives with a 17α-ethynyl group, including those of this compound, exhibit notable intrinsic androgenicity. nih.gov

The structural modification of related nortestosterone compounds also provides insight into synthetic strategies. For example, the synthesis of 19-nortestosterone itself can be achieved via the Birch reduction of the monomethyl ether of estradiol. wikipedia.org Furthermore, research into structurally modified 19-nortestosterone analogs has demonstrated that reacting the parent compound with isopropyl halides can produce 17α-chloro-, bromo-, and iodo-19-nortestosterone derivatives. frontiersin.org These examples of chemical transformations on the closely related 19-nortestosterone scaffold illustrate the types of modifications that are chemically feasible.

Table 1: Examples of Precursor Steroids and their Transformations

| Precursor Compound | Transformation | Resulting Compound/Derivative |

|---|---|---|

| 18-Methyltestosterone | Serves as a parent structure for various synthetic pathways. wikipedia.org | Derivatives such as Levonorgestrel (17α-ethynyl-18-methyl-19-nortestosterone). wikipedia.org |

| 17α-ethinyl-18-methyl-19-nortestosterone | Reaction with organic carboxylic acids (e.g., acetanhydride). google.com | 17-esters of 17α-ethinyl-18-methyl-19-nortestosterone. google.com |

| Estradiol monomethyl ether | Birch reduction. wikipedia.org | 19-nortestosterone. wikipedia.org |

| 19-nortestosterone | Reaction with isopropyl halides. frontiersin.org | 17α-halogenated 19-nortestosterone derivatives. frontiersin.org |

Investigation of Inadvertent Formation Pathways

An important area of investigation concerns the inadvertent formation of this compound or its metabolites, particularly in the context of dietary supplements and doping control. A forensic case involving a bodybuilder revealed the presence of a putative this compound metabolite in a urine sample. researchgate.net This finding prompted an investigation into dietary supplements possessed by the individual. researchgate.net

The analysis of these supplements did not detect 18-methyl-testosterone or this compound itself. researchgate.net Instead, the declared ingredient methoxydienone (also known as 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one) was identified. researchgate.net This led to the hypothesis that the detected metabolite originated from the biotransformation of methoxydienone. researchgate.net

To verify this pathway, the metabolic fate of methoxydienone was studied through both in vitro and in vivo models. researchgate.net The key findings from this research are summarized below:

In vitro studies: When methoxydienone was incubated with human HepG2 cells, the this compound metabolite was not generated. researchgate.net

In vivo studies: Following a single oral administration of methoxydienone, the this compound metabolite was observed in urine samples collected at various time points (two, six, ten, and 24 hours post-administration). researchgate.net

This investigation concluded that the presence of the this compound metabolite in the forensic urine sample could be ascribed to the metabolism of methoxydienone from the consumed dietary supplement. researchgate.net The study established that the metabolite is a suitable marker for detecting the use of methoxydienone in doping analysis. researchgate.net

Table 2: Research Findings on the Metabolic Formation of this compound Metabolite from Methoxydienone

| Study Type | Model Used | Precursor Administered | Key Finding | Reference |

|---|---|---|---|---|

| In vitro | Human HepG2 cells | Methoxydienone | The this compound metabolite was not generated. | researchgate.net |

| In vivo | Human administration | Methoxydienone | The this compound metabolite was observed in urine samples. | researchgate.net |

Biochemical Interactions and Mechanisms of Action

Androgen Receptor Binding and Activation Research

The androgenic characteristics of 18-Methyl-19-nortestosterone (B1250990) are attributable to its direct interaction with the androgen receptor (AR). Research on its derivative, levonorgestrel (B1675169), confirms that it functions as an AR agonist. wikipedia.org

Studies measuring the relative binding affinity (RBA) of levonorgestrel to the androgen receptor have demonstrated a significant interaction. Compared to endogenous androgens, levonorgestrel shows a notable affinity for the AR. One study reported its RBA to be 58% of that of testosterone (B1683101). pharmgkb.org Another assessment found its affinity to be approximately 22% of that of 5α-dihydrotestosterone (DHT), the most potent endogenous androgen. glowm.com Further research confirms that levonorgestrel binds to the androgen receptor with high affinity. nih.gov

The metabolism of levonorgestrel can influence its androgenic profile. The metabolite 5α-dihydrolevonorgestrel (5α-DHLNG), formed via the action of 5α-reductase, exhibits an enhanced binding affinity for the AR compared to the parent compound, which may amplify its androgenic effects in tissues where this enzyme is present. wikipedia.orgnih.gov

While high-affinity binding is well-documented, specific data on the dissociation kinetics (e.g., k-off rate) of this compound or levonorgestrel from the androgen receptor are not extensively detailed in the reviewed literature. However, a slower dissociation rate is often correlated with higher affinity and more sustained receptor activation.

Table 1: Relative Binding Affinity (RBA) of Levonorgestrel and Related Compounds to the Androgen Receptor (AR)

| Compound | Reference Ligand | Relative Binding Affinity (%) | Source(s) |

|---|---|---|---|

| Levonorgestrel | Testosterone | 58% | pharmgkb.org |

| Levonorgestrel | Dihydrotestosterone (B1667394) | 22% | glowm.com |

| Levonorgestrel | Metribolone | 34.3% | wikipedia.org |

Transactivation assays confirm that the binding of levonorgestrel to the androgen receptor leads to functional activation of the receptor. In cellular models expressing the AR, levonorgestrel acts as an agonist, initiating the downstream transcriptional processes characteristic of androgens. nih.govresearchgate.net

Comparative studies have shown that levonorgestrel displays androgenic activity for transactivation that is similar to the natural androgen DHT. nih.govresearchgate.net This indicates a strong capacity to induce conformational changes in the AR, recruit coactivators, and initiate the transcription of androgen-responsive genes. Further research has demonstrated that the induction of specific gene targets, such as the Receptor Activator of NF-κB Ligand (RANKL), by levonorgestrel is dependent on AR activity, as the effect can be blocked by androgen receptor antagonists. nih.gov This provides clear evidence of its role as a functional AR agonist at the cellular level.

The selectivity profile of a steroid determines its range of biological effects. Levonorgestrel, and by extension its this compound core, interacts with several steroid receptors but shows a distinct hierarchy of affinity. It binds most potently to the progesterone (B1679170) and androgen receptors. pharmgkb.orgnih.gov

Its cross-reactivity with other steroid hormone receptors, such as the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), is considerably lower. pharmgkb.orgrndsystems.comtocris.com Crucially, it displays negligible affinity for the estrogen receptor (ERα), indicating a lack of direct estrogenic activity. pharmgkb.orgnih.govtga.gov.au This high degree of selectivity for the progesterone and androgen receptors over the estrogen receptor is a key feature of its pharmacological profile.

Table 2: Comparative Receptor Selectivity of Levonorgestrel

| Receptor | Reference Ligand | Relative Binding Affinity (%) | Source(s) |

|---|---|---|---|

| Progesterone Receptor (PR) | Progesterone | 323% | pharmgkb.orgrndsystems.comtocris.com |

| Androgen Receptor (AR) | Testosterone | 58% | pharmgkb.orgrndsystems.comtocris.com |

| Mineralocorticoid Receptor (MR) | Aldosterone | 17% | pharmgkb.orgrndsystems.comtocris.com |

| Glucocorticoid Receptor (GR) | Cortisol | 7.5% | pharmgkb.orgrndsystems.comtocris.com |

Progesterone Receptor Interactions

As a derivative of 19-nortestosterone, a class of compounds known for potent progestational activity, this compound's primary interaction is with the progesterone receptor (PR).

Levonorgestrel demonstrates exceptionally high binding affinity for the progesterone receptor. nih.gov In comparative in vitro assays, its affinity for the human PR was measured to be 323% of that of endogenous progesterone, indicating a much stronger and more stable interaction with the receptor. pharmgkb.orgrndsystems.comtocris.com This potent binding capacity underlies its strong progestational effects. Its affinity for the PR is substantially higher than its affinity for the AR, establishing its primary classification as a potent progestin. oup.com

Investigations into the receptor binding profile of levonorgestrel reveal a high degree of specificity for the progesterone receptor, but with significant cross-reactivity with the androgen receptor. pharmgkb.orgnih.gov This dual affinity explains why it functions as both a potent progestin and a moderate androgen.

The compound shows minimal interaction with other steroid receptors. Studies confirm that levonorgestrel does not bind to the estrogen receptor, and therefore lacks estrogenic activity. nih.govtga.gov.au While some binding to the glucocorticoid and mineralocorticoid receptors occurs, the affinity is low, suggesting that effects mediated by these receptors are unlikely at typical concentrations. pharmgkb.orgrndsystems.comtocris.com The primary cross-reactivity of concern is with the androgen receptor, which is responsible for its androgenic properties. wikipedia.org

The biological effects of this compound are mediated through its interaction with various cellular components, initiating a cascade of events that ultimately alter cellular function. These interactions can be broadly categorized into genomic and non-genomic pathways.

Ligand-Dependent Gene Expression Regulation

The classical, or genomic, mechanism of action for steroid hormones like this compound involves direct regulation of gene expression. oup.com Steroid hormones can passively diffuse across the cell membrane and bind to intracellular receptors. wikipedia.org Upon binding, the receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as hormone response elements (HREs). wikipedia.orgwikipedia.org This interaction modulates the transcription of target genes, leading to changes in protein synthesis and, consequently, cellular function. wikipedia.orgwikipedia.org

For androgens and related steroids, the androgen receptor (AR) is the primary mediator of these genomic effects. oup.com The binding of a ligand to the AR induces a conformational change in the receptor, which then dimerizes and binds to androgen response elements (AREs) in the promoter regions of target genes. oup.com This process recruits co-regulator proteins that either activate or repress gene transcription. oup.com The specific genes regulated by the AR are numerous and play roles in a wide array of cellular processes. nih.gov

Studies have shown that this compound derivatives can exhibit significant androgenic activity, which is mediated through the AR. nih.gov For instance, 17α-ethynylated derivatives of this compound have been identified as having notable intrinsic androgenicity. nih.gov

Interplay between Genomic and Non-Genomic Actions

The genomic and non-genomic signaling pathways of steroid hormones are not mutually exclusive; in fact, they often interact and influence one another. nih.gov Rapid, non-genomic signaling can modulate the transcriptional activity of nuclear receptors. nih.gov For instance, kinase cascades activated by membrane receptors can phosphorylate nuclear receptors and their co-regulators, thereby altering their ability to regulate gene expression. nih.gov

This crosstalk ensures a more complex and nuanced regulation of cellular function than either pathway could achieve alone. For example, non-genomic signaling can lead to epigenetic modifications, such as histone methylation, which can then influence genomic events. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of a steroid is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule influence its interaction with biological targets and its subsequent effects.

Computational Chemistry and Molecular Modeling Approaches

Computational methods, including molecular modeling and in silico docking studies, have become invaluable tools in understanding the SAR of steroids. qucosa.de These approaches allow for the prediction of how a ligand, such as this compound, will bind to its receptor. qucosa.deresearchgate.net By creating three-dimensional models of the ligand and the receptor's binding pocket, researchers can visualize and analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. qucosa.de

For example, in silico modeling has been used to assess the potential binding of methoxydienone (B195248), a related compound, to the human androgen receptor, with 18-methylnandrolone serving as a comparator for which androgen receptor activation has been previously demonstrated in vitro. researchgate.netfu-berlin.de These computational studies can help predict the androgenic potential of a compound and guide the synthesis of new derivatives with desired activity profiles. qucosa.de

Influence of Substituents on Receptor Interaction

The specific substituents on the steroid nucleus have a profound impact on its receptor binding affinity and biological activity. The removal of the C19-methyl group, a defining feature of 19-nortestosterone derivatives, generally increases the anabolic-to-androgenic ratio. wikipedia.org

The addition of a methyl group at the C18 position, as in this compound, further modifies its properties. Studies on related compounds have shown that the introduction of an 18-methyl group can influence receptor binding. For instance, in the context of norethisterone derivatives, the presence of an 18-methyl group (as in levonorgestrel) potentiates androgenic in vitro activity. nih.gov However, the introduction of methyl substituents at the 18-position has also been reported to have an opposite effect on estrogen receptor binding. oup.comnih.gov

The nature of the substituent at the C17α position is also critical. Adding a methyl or ethyl group at this position can enhance metabolic stability, but may also increase progestogenic activity in 19-nortestosterone derivatives. wikipedia.org Conversely, bulkier groups at the C17α position can reduce or even antagonize androgen receptor activity. wikipedia.org

The following table summarizes the influence of certain structural modifications on the activity of steroids, providing context for understanding the properties of this compound.

| Structural Modification | Effect on Activity | Reference(s) |

| Removal of C19-methyl group | Increased anabolic-to-androgenic ratio | wikipedia.org |

| Addition of C18-methyl group | Can potentiate androgenic activity | nih.gov |

| Addition of C17α-methyl/ethyl group | Increased metabolic stability and potential for increased progestogenic activity | wikipedia.org |

| Addition of bulky C17α group | Reduced or antagonistic androgen receptor activity | wikipedia.org |

These SAR studies are crucial for the rational design of new synthetic steroids with specific and optimized biological profiles.

Conformational Dynamics and Ligand-Receptor Complex Stability

The interaction between this compound and the androgen receptor (AR) is a critical determinant of its biological activity. The binding of a ligand to the AR's ligand-binding domain (LBD) initiates a series of conformational changes that are essential for subsequent protein-protein interactions and the regulation of gene transcription. The stability of the resulting ligand-receptor complex plays a pivotal role in the duration and intensity of the androgenic signal.

Research into the specific conformational dynamics of the this compound-AR complex reveals insights into its mechanism of action. In silico modeling studies have been instrumental in elucidating the probable binding mode and resulting structural changes in the AR upon binding this synthetic androgen. One such study compared the binding of 18-methylnandrolone (an alternative name for this compound) to the human androgen receptor with that of the potent endogenous androgen, dihydrotestosterone (DHT). The modeling predicted a high degree of conformational alignment between 18-methylnandrolone and a cocrystallized DHT molecule within the AR's ligand-binding pocket. qucosa.de This alignment suggests that this compound likely engages in a similar pattern of hydrogen bond interactions as DHT, a key factor for stabilizing the active conformation of the receptor. qucosa.de

The stability of the ligand-receptor complex is a crucial factor influencing a compound's androgenic potential. While detailed kinetic data such as dissociation constants (Kd) for the this compound-AR complex are not extensively documented in publicly available literature, the aforementioned in silico analysis provides a theoretical basis for a stable interaction. The high conformational congruence with DHT implies that this compound can effectively stabilize the LBD in a conformation conducive to the recruitment of coactivator proteins, a necessary step for initiating gene transcription. qucosa.de

However, it is important to note that in vitro functional assays have yielded conflicting results regarding the androgenic activity of this compound. While some studies mention its androgen receptor activating potency has been examined, specific quantitative data is often not provided in accessible literature. researchgate.netnih.gov In contrast, a study utilizing a yeast-based androgen receptor assay found 18-methylnandrolone to be inactive. This finding suggests that despite the potential for stable binding predicted by molecular modeling, the induced conformational changes may not be sufficient to trigger a robust transcriptional response in all biological systems, or that other factors may influence its activity.

The study of related compounds provides further context. For instance, the addition of a methyl group at the 7α-position of 19-nortestosterone (as in 7α-methyl-19-nortestosterone, or MENT) is known to significantly enhance androgenic potency and binding to the AR. This highlights how subtle modifications to the steroid scaffold can lead to distinct conformational changes and receptor binding affinities. The specific position of the 18-methyl group in this compound, therefore, likely imparts a unique set of conformational and stability characteristics to the AR complex, distinguishing it from other synthetic androgens.

Table 1: In Silico and In Vitro Findings for this compound Interaction with the Androgen Receptor

| Parameter | Finding | Implication | Source |

| Conformational Alignment | High alignment with cocrystallized Dihydrotestosterone (DHT) in the AR ligand-binding pocket. | Suggests a similar binding mode and potential for stabilizing an active receptor conformation. | qucosa.de |

| Hydrogen Bonding | Predicted to have a similar hydrogen bond interaction pattern to DHT. | Contributes to the stability of the ligand-receptor complex. | qucosa.de |

| Androgen Receptor Activation (Yeast Assay) | Inactive in a yeast-based androgen receptor assay. | Indicates that stable binding may not necessarily translate to potent receptor activation in all contexts. |

Metabolic Pathways and Enzymatic Transformations

Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups on the steroid structure, typically increasing its polarity. sigmaaldrich.com These transformations primarily involve reduction, hydroxylation, and oxidation. sigmaaldrich.com For C19 steroids, Phase I metabolism often includes the reduction of the A-ring, hydroxylation at various positions, and other oxidative modifications. researchgate.net

A primary step in the metabolism of many androgens is the irreversible reduction of the double bond between carbons 4 and 5 (Δ4,5) in the A-ring. nih.govdovepress.com This reaction is catalyzed by the steroid 5-reductase (SRD5) family of enzymes, which exist as two principal isozymes: 5α-reductase (types 1 and 2) and 5β-reductase. nih.govwikipedia.org These enzymes utilize NADPH as a cofactor to produce 5α- and 5β-stereoisomers, respectively. nih.govwikipedia.org

The metabolism of the parent compound, 19-nortestosterone, involves both 5α- and 5β-reduction, leading to the formation of 19-norandrosterone (5α-reduced) and 19-noretiocholanolone (5β-reduced). Similarly, the related compound levonorgestrel (B1675169) undergoes reduction by 5α-reductase to form an active metabolite, 5α-dihydrolevonorgestrel. wikipedia.org Given this precedent, it is highly probable that 18-Methyl-19-nortestosterone (B1250990) also serves as a substrate for these enzymes, resulting in A-ring reduced metabolites. The 17α-methyl group in other steroids is known to reduce the activity of A-ring-reducing enzymes, but not eliminate it. nih.gov

| Parent Compound | Enzyme | Predicted Metabolite | Stereochemistry |

|---|---|---|---|

| This compound | 5α-reductase | 5α-dihydro-18-methyl-19-nortestosterone | A/B ring junction: trans |

| This compound | 5β-reductase | 5β-dihydro-18-methyl-19-nortestosterone | A/B ring junction: cis |

Hydroxylation is a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP450) enzymes, which introduces hydroxyl (-OH) groups at various positions on the steroid nucleus. researchgate.net This process increases the water solubility of the compound, facilitating its eventual excretion.

While specific hydroxylation patterns for this compound have not been fully elucidated, the metabolism of the structurally similar levonorgestrel provides a likely model. Levonorgestrel is known to be hydroxylated primarily at the C2α and C16β positions. wikipedia.org Other steroids, such as methyltestosterone, can undergo hydroxylation at positions 6, 11, 12, 16, or 18. nih.gov It is plausible that this compound is metabolized by CYP450 enzymes to form various hydroxylated isomers, which would then be available for subsequent Phase II conjugation.

Oxidative reactions are central to steroid metabolism. A key oxidative process for C19 androgens like testosterone (B1683101) is aromatization, which involves the CYP19A1 (aromatase) enzyme complex. nih.gov This process includes sequential hydroxylations of the C19-methyl group, followed by cleavage of the bond between C10 and C19 to form an aromatic A-ring. nih.gov However, 19-norandrogens, which lack the C19-methyl group, are generally poor substrates for aromatase. nih.gov Studies on compounds like 7α-methyl-19-nortestosterone (MENT) and 19-nortestosterone itself show that their conversion to aromatic products is slow and inefficient. nih.gov Therefore, significant aromatization of this compound is considered unlikely.

Demethylation reactions can also occur. For instance, the related designer steroid methoxydienone (B195248) is known to be degraded by the demethylation of its methoxy (B1213986) substituent. qucosa.de However, specific data regarding the oxidative cleavage or demethylation of the 18-methyl group on this compound are not currently available in the scientific literature.

Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. upol.cz This step significantly increases water solubility and facilitates elimination from the body. upol.cz The primary conjugation reactions for steroids are glucuronidation and sulfation. upol.cznih.gov

Glucuronidation is a major metabolic pathway for the elimination of androgens and their metabolites. researchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the steroid. genecards.org The resulting glucuronide conjugates are readily excreted in urine and/or bile. researchgate.net The main urinary metabolite of 19-nortestosterone is 19-norandrosterone glucuronide. nih.gov

Sulfation is another important conjugation pathway for steroids. This reaction is mediated by sulfotransferase (SULT) enzymes, which attach a sulfonate group to the steroid molecule. Studies on 19-nortestosterone have shown that its metabolites can be excreted as sulfo-conjugates, and in some cases, these sulfated metabolites may be detectable for longer periods than their glucuronidated counterparts. nih.govnih.gov It is therefore anticipated that the Phase I metabolites of this compound undergo both glucuronidation and sulfation prior to excretion.

The glucuronidation of androgens is carried out by specific UGT enzymes, with UGTs from the 2B family playing a predominant role. researchgate.net UGT2B17 is recognized as the most active enzyme in the glucuronidation of testosterone. nih.gov It is a highly variable enzyme and is a key determinant in the metabolism of C19 androgen steroids. nih.gov

Studies on 19-norandrosterone, the main Phase I metabolite of 19-nortestosterone, have precisely identified the key enzymes involved in its conjugation. dshs-koeln.de In vitro research using human liver microsomes and recombinant UGT isoforms has demonstrated that UGT2B7 and UGT2B17 are the principal enzymes responsible for the glucuronidation of 19-norandrosterone. dshs-koeln.deunifi.it

| UGT Isoform | Relative Contribution (%) |

|---|---|

| UGT2B7 | 39% |

| UGT2B17 | 31% |

| Other Isoforms (e.g., UGT1A3, UGT1A4, UGT2B4, UGT2B10) | Minor Contribution |

Given that the A-ring reduced metabolites of this compound are structurally analogous to 19-norandrosterone, it is highly likely that their glucuronidation is also primarily mediated by the UGT2B7 and UGT2B17 enzymes.

Conjugate Formation and Excretion Characteristics

The biotransformation of steroids is a multi-phase process designed to increase their water solubility, thereby facilitating their elimination from the body. After Phase I reactions, which introduce or expose functional groups, steroids undergo Phase II conjugation reactions. These processes involve attaching polar molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to the steroid nucleus. This conjugation significantly enhances the hydrophilicity of the metabolites, preparing them for excretion.

For 19-nortestosterone and its derivatives, urinary excretion of metabolites as glucuronide and sulfate conjugates is a well-established pathway. wada-ama.orgoup.com In the case of this compound, it has been identified as a urinary metabolite of the designer steroid methoxydienone. researchgate.netqucosa.de Following oral administration of methoxydienone, this compound was detected in urine samples collected at various intervals, including 2, 6, 10, and 24 hours post-administration. researchgate.net This finding confirms that the primary route of excretion for this metabolite is through the kidneys into the urine. While the specific conjugation profile of this compound has not been detailed, it is presumed to follow the typical metabolic fate of related steroids, being excreted as glucuronide and/or sulfate conjugates to ensure efficient removal from the body.

In Vitro Metabolic Studies

In vitro metabolic studies are crucial for understanding the biotransformation of compounds in a controlled laboratory setting, providing insights into potential metabolic pathways and the enzymes involved.

Hepatic Microsomal and Cytosolic Incubation Models

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them a standard model for studying Phase I and Phase II metabolism. nih.govresearchgate.net These in vitro assays are essential in drug discovery for predicting a compound's metabolic stability, half-life, and intrinsic clearance. nuvisan.com

While specific studies incubating this compound with hepatic microsomes were not available, research on the closely related compound 7α-methyl-19-nortestosterone (MENT) demonstrates the utility of this model. When MENT was incubated with rat liver microsomes and cytosol, several metabolites were identified. nih.govnih.gov This indicates that hepatic enzymes are capable of metabolizing methylated 19-nortestosterone derivatives through various reactions. Such models are fundamental for predicting the metabolic fate and potential enzyme interactions of novel steroid compounds. nuvisan.com

Cell Line Biotransformation Models (e.g., HepG2)

The human hepatoma cell line, HepG2, is widely used as a model for studying the biotransformation of androgens because it can perform both Phase I and Phase II metabolic reactions. researchgate.netnih.gov Studies with the anabolic steroid metandienone have shown that HepG2 cells can generate long-term metabolites comparable to those found in human urine, making it a valuable tool for predicting metabolic pathways. researchgate.netnih.gov

However, in the context of this compound, the results from HepG2 models present a notable contrast to in vivo findings. An investigation into the metabolic fate of methoxydienone, the precursor to this compound, found that the this compound metabolite was not generated when methoxydienone was incubated with HepG2 cells. researchgate.net This is in direct opposition to the results of a human administration study where the metabolite was clearly identified in urine. researchgate.net This discrepancy suggests that while HepG2 cells are a useful screening tool, they may not fully replicate all the specific enzymatic pathways that occur in the human body for certain designer steroids.

Identification and Characterization of Metabolite Profiles

The identification of this compound has primarily occurred in the context of it being a metabolite itself, rather than a parent compound undergoing further transformation in vitro. Its discovery was triggered by the analysis of a forensic urine sample from a bodybuilder, where it was detected as a putative metabolite. researchgate.net Subsequent investigation confirmed its origin from the designer steroid methoxydienone, which was found in dietary supplements possessed by the individual. researchgate.net The metabolite was identified and characterized using advanced analytical techniques, including gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS). researchgate.net

For comparison, in vitro studies on the related compound 7α-methyl-19-nortestosterone (MENT) using rat liver preparations have successfully characterized a profile of its metabolites. nih.gov The identified metabolites from the liver incubation included:

7α-methyl-estr-4-ene-3,17-dione

7α-methyl-5β-estrane-3,17β-diol

7α-methyl-3-oxo-estr-4-ene-16,17β-diol

This demonstrates how in vitro models are used to establish the metabolic profiles of novel androgens.

In Vivo Metabolic Studies in Experimental Animal Models

Rodent Models for Excretion and Metabolism Studies

Rodent models are invaluable for studying the distribution, metabolism, and excretion of substances in a whole-organism system. To understand the metabolic fate of methylated 19-nortestosterone derivatives, studies on 7α-methyl-19-nortestosterone (MENT) in Sprague-Dawley rats provide significant insights. nih.govresearchgate.net

In a study using tritium-labeled MENT injected subcutaneously into male rats, the excretion pathways were thoroughly investigated. researchgate.net The results showed that radioactivity from the compound was excreted in approximately equal amounts via urine and feces within 30 hours. nih.govresearchgate.net High concentrations of radioactivity were maintained in the liver and duodenum, confirming their central role in the metabolism and excretion of the steroid. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Excretion Routes | Equal amounts in feces and urine | nih.govresearchgate.net |

| Excretion Timeline | Completed within 30 hours | researchgate.net |

| Key Organs for Metabolism/Excretion | Liver and Duodenum | researchgate.net |

These findings in a rodent model for a closely structured compound suggest a dual renal and fecal elimination pathway, which is typical for many steroids.

Chimeric Mouse Models with Humanized Hepatic Systems

The study of xenobiotic metabolism, including that of synthetic steroids like this compound, has been significantly advanced by the development of chimeric mouse models with humanized hepatic systems. These models involve the transplantation of human hepatocytes into immunodeficient mice, resulting in a liver that is partially or fully repopulated with human liver cells. This "humanized" liver can more accurately predict human-specific metabolic pathways and the formation of unique human metabolites that may not be produced in conventional animal models.

While specific studies employing these models for this compound are not prevalent in the current body of scientific literature, their utility is well-established for other xenobiotics. These models are particularly valuable for investigating the role of human cytochrome P450 (CYP) enzymes in Phase I metabolism and human UDP-glucuronosyltransferases (UGTs) in Phase II conjugation reactions. For a compound like this compound, a humanized liver model could elucidate the specific human CYP isozymes responsible for its hydroxylation and other oxidative transformations, as well as the efficiency of glucuronide and sulfate conjugation of the parent compound and its metabolites.

Comparative Metabolic Fate across Species

The metabolic fate of synthetic steroids can vary significantly across different species, which has implications for both efficacy and toxicology. These differences often arise from variations in the expression and activity of metabolic enzymes. While direct comparative metabolic studies on this compound are scarce, inferences can be drawn from related compounds.

For instance, the metabolism of the closely related 19-nortestosterone derivative, levonorgestrel (17α-ethynyl-18-methyl-19-nortestosterone), has been studied in humans and other species. In humans, levonorgestrel undergoes extensive reduction of the A-ring and hydroxylation at various positions, followed by conjugation with sulfates and glucuronides. nih.govwikipedia.org The primary routes of metabolism are hepatic. wikipedia.orgnih.gov

A preliminary study on the urinary metabolites of 17α-methyl-19-nortestosterone in humans identified nine metabolites, with some being detectable for up to 96 hours post-administration. nih.gov This suggests that hydroxylation and reduction are key metabolic pathways for this class of compounds in humans.

In contrast, in vitro studies using rat liver preparations have demonstrated that the metabolism of other 19-norandrogens, such as 7α-methyl-19-nortestosterone, can result in a different profile of metabolites. nih.gov Such species-specific differences in metabolic pathways can be attributed to the differing substrate specificities and expression levels of metabolic enzymes between species.

The table below summarizes the known metabolic pathways for a key derivative of this compound, providing a model for its likely metabolism.

| Compound | Metabolic Pathway | Key Enzymes | Primary Metabolites | Conjugation |

| Levonorgestrel | Reduction of A-ring, Hydroxylation | 5α-reductase, CYP3A4 | 5α-Dihydrolevonorgestrel, Hydroxylated derivatives | Sulfates, Glucuronides |

Table 1. Metabolic Pathways of Levonorgestrel, a Derivative of this compound. This interactive table provides a summary of the metabolic processes for a closely related compound.

It is important to note that a metabolite of this compound has been detected in the urine of a bodybuilder, where the parent compound was not found in the administered supplements. This suggests that this compound itself can be a metabolite of other synthetic steroids, such as methoxydienone. researchgate.net

Advanced Analytical Research Methodologies for 18 Methyl 19 Nortestosterone and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 18-methyl-19-nortestosterone (B1250990) and its metabolites, providing the necessary separation and quantification capabilities for complex research applications. These methods are crucial for distinguishing the parent compound from its various metabolic products and for accurately measuring their concentrations in diverse biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications in Research

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the detection and structural elucidation of this compound and its metabolites. In research settings, GC-MS/MS has been instrumental in identifying metabolites of various 17-methylated steroids. dshs-koeln.de For instance, research has shown that the Wagner-Meerwein rearrangement can occur with compounds like 17-methyl-19-nortestosterone, leading to the formation of 17,17-dimethyl-18-norandrost-13-ene derivatives, which can be identified by their characteristic mass spectra. dshs-koeln.de

In a specific case, the detection of a putative this compound metabolite in a forensic urine sample prompted an investigation into dietary supplements. researchgate.netnih.gov Both GC-MS/MS and liquid chromatography-high resolution mass spectrometry (LC-HRMS) were employed to confirm the presence of related compounds in the supplements. researchgate.netnih.gov This highlights the role of GC-MS/MS in both initial screening and confirmatory analysis in complex forensic investigations. researchgate.netnih.gov The technique's sensitivity and specificity are essential for differentiating between various 18-methyl steroids and their metabolic products. dshs-koeln.deresearchgate.net

Detailed GC-MS/MS methods have been developed for steroid analysis, often involving derivatization to improve volatility and ionization efficiency. nih.gov For example, the analysis of 19-nortestosterone metabolites has utilized the formation of O-methyl-oxime-trimethylsilyl or trimethylsilyl (B98337) ether derivatives prior to GC/MS analysis. nih.gov While specific to 19-nortestosterone, these derivatization strategies are often applicable to related compounds like this compound.

Table 1: GC-MS/MS Parameters for Steroid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex ZB-1ms (10 m x 0.18 mm, 0.18 µm film thickness) | qucosa.de |

| Carrier Gas | Helium at 1.0 ml/min | qucosa.de |

| Temperature Program | 130°C to 186°C at 56°C/min, then to 206°C at 2°C/min, then to 221°C at 5°C/min, and finally to 326°C at 35°C/min (held for 1.5 min) | qucosa.de |

| Ionization Mode | Electron Ionization (EI) | qucosa.de |

| Acquisition Mode | Targeted MS/MS (MRM) and untargeted Q1 scan (50–550 Da) | qucosa.de |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing steroids in complex biological matrices due to its high selectivity, specificity, and sensitivity. nih.gov It is particularly advantageous for anabolic steroids as it often allows for analysis without derivatization. asianpubs.org The application of LC-MS/MS has been successful in the analysis of anabolic steroids in various biological samples, including urine, hair, and fat. asianpubs.org

A significant challenge in steroid analysis is the separation of isomers with identical product ions. nih.gov To address this, a tandem liquid chromatography (LC/LC-MS/MS) method has been developed, combining chiral and reverse-phase chromatography. nih.gov This technique has been successfully applied to separate and quantify isomers like 11β-methyl-19-nortestosterone and testosterone (B1683101) in serum, achieving a lower limit of quantitation (LLOQ) of 50 pg/ml. nih.gov

In forensic research, LC-MS/MS, particularly high-resolution mass spectrometry (HRMS), is used alongside GC-MS/MS to investigate the presence of designer steroids and their metabolites. researchgate.netnih.gov For example, in a case involving a suspected this compound metabolite, LC-HRMS was crucial in analyzing dietary supplements for potential precursors. researchgate.netnih.gov

Table 2: LC-MS/MS Method Parameters for Steroid Isomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Waters Acquity Ultra Performance LC System | nih.gov |

| Columns | Astec CYCLOBOND I 2000 (5 µm, 50 × 2.1 mm) connected in series to a Pursuit PFP column (3 µm, 100 × 4.6 mm) | nih.gov |

| Mobile Phases | A: 10 mM formic acid in water; B: 10 mM formic acid in acetonitrile | nih.gov |

| Gradient | Isocratic with 50% B for 5 minutes, then a fast gradient to 98% B in 0.75 minutes | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of novel metabolites of this compound. Its ability to provide accurate mass measurements allows for the determination of elemental compositions, which is a critical step in identifying unknown compounds.

In a study investigating the metabolic fate of methoxydienone (B195248), a potential precursor to an this compound metabolite, LC-HRMS was used to analyze confiscated dietary supplements. researchgate.net This technique, in conjunction with GC-MS/MS, confirmed the presence of the declared ingredient, methoxydienone. researchgate.netnih.gov Furthermore, the in-vivo administration of methoxydienone led to the observation of the this compound metabolite in urine samples, highlighting the power of HRMS in metabolic studies. researchgate.netnih.gov

Research on the metabolism of 19-nortestosterone has also employed HRMS to re-investigate its metabolic pathways and identify new long-term metabolites. nih.govdshs-koeln.de By administering a deuterated version of 19-nortestosterone, researchers were able to track and identify its metabolites with high confidence using HRMS, which provided additional structural information. nih.govdshs-koeln.de This approach is directly applicable to studying the metabolism of this compound to uncover its unique metabolic products.

Table 3: Application of HRMS in Metabolite Identification

| Application | Key Findings | Reference |

|---|---|---|

| Analysis of Dietary Supplements | Confirmed the presence of methoxydienone as a potential precursor to an this compound metabolite. | researchgate.netnih.gov |

| In-vivo Metabolism Study | The this compound metabolite was detected in urine after administration of methoxydienone. | researchgate.netnih.gov |

| Re-investigation of 19-Nortestosterone Metabolism | Identified new long-term and sulfo-conjugated metabolites, extending the detection window. | nih.govdshs-koeln.de |

Immunochemical Assays for Research Screening

Immunochemical assays offer a rapid and cost-effective approach for the preliminary screening of this compound and its metabolites in large numbers of samples. These methods are based on the specific binding interaction between an antibody and the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Research

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection and quantification of various substances, including steroids. asianpubs.orgnih.govmdpi.com For research purposes, the development of an ELISA for this compound would involve synthesizing a suitable antigen by conjugating the steroid to a carrier protein, such as bovine serum albumin (BSA). asianpubs.orgresearchgate.net This conjugate is then used to immunize animals to produce specific antibodies.

The developed ELISA would likely be a competitive assay, where the sample analyte competes with a labeled form of the steroid for a limited number of antibody binding sites. r-biopharm.com The sensitivity and specificity of the ELISA are critical performance characteristics. For instance, a nanobody-based indirect competitive ELISA (ic-ELISA) for 19-nortestosterone achieved a half-maximal inhibitory concentration (IC50) of 1.03 ng/mL and a limit of detection (LOD) of 0.10 ng/mL. nih.gov Similar performance could be targeted in the development of an ELISA for this compound.

Table 4: Performance Characteristics of a Nanobody-Based ic-ELISA for 19-Nortestosterone

| Parameter | Value | Reference |

|---|---|---|

| Half-Maximal Inhibitory Concentration (IC50) | 1.03 ng/mL | nih.gov |

| Limit of Detection (LOD) | 0.10 ng/mL | nih.gov |

| Recoveries in Spiked Samples | 82.61% to 99.24% | nih.gov |

| Correlation with UPLC-MS/MS | 0.9975 | nih.gov |

Immunochromatographic Strip Assays for Qualitative Screening

Immunochromatographic strip assays, also known as lateral flow assays, provide a rapid and simple method for the qualitative or semi-quantitative screening of target analytes. mdpi.comnih.gov These assays are particularly suitable for on-site testing due to their user-friendliness and short analysis time. nih.gov

The development of an immunochromatographic strip for this compound would follow a similar principle to those developed for other steroids like 19-nortestosterone. tandfonline.com This involves immobilizing a conjugate of the steroid on a nitrocellulose membrane as a test line and using gold nanoparticle-labeled antibodies as the detection reagent. tandfonline.com In a competitive format, the presence of the analyte in the sample reduces the binding of the labeled antibody to the test line, resulting in a weaker or absent line.

For 19-nortestosterone, a rapid immunochromatographic assay was developed with a visual detection limit of 200 ng/mL, which could be lowered to 5 ng/mL using a software-based image analysis. tandfonline.com The entire assay could be completed in less than 20 minutes. tandfonline.com A similar approach could be adopted for the development of a qualitative screening tool for this compound.

Table 5: Characteristics of an Immunochromatographic Strip Assay for 19-Nortestosterone

| Parameter | Value | Reference |

|---|---|---|

| Visual Detection Limit | 200 ng/mL | tandfonline.com |

| ImageJ-based Lower Limit | 5 ng/mL | tandfonline.com |

| Assay Time | < 20 minutes | tandfonline.com |

| Format | Competitive | tandfonline.com |

Sample Preparation and Derivatization Strategies for Research Analysis

Effective sample preparation is a critical prerequisite for the successful analysis of this compound and its metabolites. This process aims to extract the target analytes from complex biological samples, remove interfering substances, and concentrate the analytes to a level suitable for detection by analytical instrumentation. Furthermore, chemical derivatization is often employed to enhance the volatility and thermal stability of the steroids, thereby improving their chromatographic behavior and mass spectrometric detection.

Extraction and Purification Techniques for Biological Samples

The initial step in the analysis of this compound from biological samples, such as urine, involves the extraction and purification of the target compounds. A common approach involves a multi-step process that begins with enzymatic hydrolysis, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and often includes further purification steps like high-performance liquid chromatography (HPLC).

Enzymatic hydrolysis, typically using β-glucuronidase from E. coli, is employed to cleave glucuronide conjugates of the metabolites, which is a common form of excretion. dshs-koeln.denih.gov This enzymatic reaction is usually carried out at a controlled pH and temperature to ensure efficient cleavage. dshs-koeln.de

Following hydrolysis, liquid-liquid extraction with an organic solvent like tert-butyl methyl ether (TBME) is a widely used technique to separate the steroids from the aqueous urine matrix. dshs-koeln.demdpi.com The pH of the sample is often adjusted to an alkaline value (e.g., pH 9.6) to optimize the extraction efficiency. dshs-koeln.de

Solid-phase extraction (SPE) offers a more controlled and often cleaner extraction compared to LLE. C18 cartridges are frequently used for the purification of steroids and their metabolites from biological fluids. researchgate.netnih.gov The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a suitable organic solvent. nih.gov For more complex purification needs, multi-residue immunoaffinity chromatography (MIAC) can be utilized, which employs antibodies to selectively capture a range of anabolic steroids, thereby significantly reducing matrix interferences. psu.edu

For applications requiring highly purified extracts, such as for isotope ratio mass spectrometry (IRMS), further purification by HPLC is often necessary. nih.govdshs-koeln.de An HPLC system equipped with a column such as an Ascentis phenyl column can be used to fractionate the extract, isolating the specific metabolites of interest. dshs-koeln.de

A summary of common extraction and purification techniques is presented in the table below.

| Technique | Description | Common Reagents/Materials | Purpose |

| Enzymatic Hydrolysis | Cleavage of glucuronide conjugates to release the free steroid metabolites. | β-glucuronidase (from E. coli) dshs-koeln.denih.gov | To analyze the total amount of a metabolite (conjugated and unconjugated). |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the aqueous sample and an immiscible organic solvent. | tert-Butyl methyl ether (TBME) dshs-koeln.demdpi.com | To separate steroids from the aqueous biological matrix. |

| Solid-Phase Extraction (SPE) | Separation of analytes based on their physical and chemical properties by passing the sample through a solid sorbent. | C18 cartridges researchgate.netnih.gov | To clean up the sample and concentrate the analytes. |

| Immunoaffinity Chromatography (IAC) | Highly selective purification using antibodies immobilized on a solid support. | Multi-residue immunoaffinity chromatographic gel psu.edu | To specifically isolate target steroids and minimize matrix effects. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of compounds in a liquid mobile phase passing through a packed column. | Phenyl or C18 columns nih.govdshs-koeln.de | To achieve high purity of the analyte fractions prior to sensitive detection methods. |

Chemical Derivatization for Enhanced Detection in Research

Chemical derivatization is a crucial step in the gas chromatography-mass spectrometry (GC-MS) analysis of steroids like this compound. jfda-online.com This process modifies the chemical structure of the analytes to increase their volatility and thermal stability, which is essential for their passage through the GC system. jfda-online.com Derivatization also improves chromatographic peak shape and can enhance the sensitivity of detection by introducing specific chemical groups that are readily ionized in the mass spectrometer. jfda-online.com

A widely used derivatization method for steroids is silylation, which involves the replacement of active hydrogens in functional groups (like hydroxyl groups) with a trimethylsilyl (TMS) group. mdpi.commdpi.com A common reagent mixture for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) combined with a catalyst such as ammonium (B1175870) iodide (NH4I) and a thiol, like ethanethiol (B150549) or propane-2-thiol. qucosa.desci-hub.se The reaction is typically carried out at an elevated temperature (e.g., 55-80°C) for a specific duration to ensure complete derivatization. qucosa.desci-hub.se The resulting TMS derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. dshs-koeln.de

For certain applications, acylation can be an alternative or complementary derivatization technique. jfda-online.com Heptafluorobutyric anhydride (B1165640) (HFBA) is an acylating agent that can be used to derivatize steroids. nih.gov The resulting HFBA derivatives are also volatile and can provide good chromatographic performance. nih.gov

The choice of derivatization reagent and reaction conditions is critical and depends on the specific analytes and the analytical instrumentation being used. The goal is to achieve a complete and reproducible reaction that yields a stable derivative suitable for GC-MS analysis. jfda-online.com

The following table summarizes common derivatization strategies used in the analysis of this compound and related steroids.

| Derivatization Method | Reagent(s) | Purpose |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide (NH4I) and a thiol (e.g., ethanethiol, propane-2-thiol). qucosa.desci-hub.se | To increase volatility and thermal stability for GC-MS analysis by forming trimethylsilyl (TMS) derivatives. |

| Acylation | Heptafluorobutyric anhydride (HFBA). nih.gov | To form volatile derivatives for GC-MS analysis. |

Isotope Ratio Mass Spectrometry in Metabolic Pathway Elucidation

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a molecule. In the context of steroid metabolism research, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is of particular importance. nih.gov This technique allows for the precise measurement of the carbon isotope ratio (¹³C/¹²C) of a specific compound, which can be instrumental in distinguishing between endogenous and exogenous sources of a steroid. nih.gov

The elucidation of the metabolic pathways of this compound can be significantly advanced by employing IRMS in combination with the administration of isotopically labeled precursors. For instance, studies on the metabolism of the parent compound, 19-nortestosterone, have utilized the administration of deuterated (²H-labeled) 19-nortestosterone. nih.gov By tracking the deuterated metabolites in urine samples using a combination of GC, thermal conversion, and IRMS, researchers can identify novel metabolites and gain a more comprehensive understanding of the metabolic fate of the administered compound. nih.govthermofisher.com

In such studies, the sample preparation is rigorous, often involving extraction, enzymatic hydrolysis, and extensive purification by HPLC to isolate the metabolites of interest in a pure form suitable for IRMS analysis. nih.gov The purified metabolites are then typically derivatized (e.g., silylated) before being introduced into the GC-C-IRMS system. nih.gov

The principle of GC-C-IRMS involves the separation of compounds by gas chromatography, followed by their combustion in a furnace to convert them into simple gases (e.g., CO₂ for carbon isotope analysis). These gases are then introduced into the isotope ratio mass spectrometer, which measures the relative abundance of the different isotopes with very high precision. thermofisher.com

By comparing the isotope ratio of a suspected metabolite in a post-administration sample to the baseline endogenous steroid profile, a definitive link can be established to the administered labeled compound. This approach is invaluable for confirming metabolic pathways and identifying long-term metabolites that can serve as biomarkers for the use of a particular compound. While direct studies on this compound using this exact methodology are not extensively reported, the principles and techniques applied to its close analog, 19-nortestosterone, provide a clear framework for how IRMS can be used to elucidate its metabolic pathways. nih.gov

Comparative Biochemical and Pharmacological Studies Non Human

Comparison with Other Synthetic Androgens and Progestins

The biological activity of a synthetic steroid is determined by its interaction with various hormone receptors and its subsequent potency in eliciting a physiological response. The unique structure of 18-methyl-19-nortestosterone (B1250990), characterized by the absence of the C19-methyl group (similar to nandrolone) and the addition of a methyl group at the C18 position, confers a distinct pharmacological profile compared to other synthetic androgens and progestins.

Receptor Binding Profiles Comparison

The affinity with which a steroid binds to the androgen receptor (AR) and progesterone (B1679170) receptor (PR) is a primary indicator of its potential androgenic and progestational activity. Structural modifications to the steroid nucleus can dramatically alter these binding affinities.

The removal of the C19-methyl group, a defining feature of 19-nortestosterone derivatives, generally increases the binding affinity for the AR compared to testosterone (B1683101). nih.gov The addition of a methyl group at the C18 position (also designated as a C13-ethyl group) further enhances binding to both the AR and PR. oup.com This is exemplified by levonorgestrel (B1675169), a widely used progestin which is a 17α-ethynylated derivative of this compound. Studies on norethisterone derivatives have shown that the introduction of an 18-methyl group significantly increases the relative binding affinity (RBA) to the progesterone receptor and enhances affinity for the androgen receptor. oup.com

In comparative assays, 19-nortestosterone derivatives, particularly those with a C18-methyl group, demonstrate significant binding to both receptor types. For instance, the progestin Nestorone®, a 19-norprogesterone (B1209251) derivative, has a lower binding affinity for the AR than testosterone, highlighting its selectivity. researchgate.net In contrast, derivatives of this compound are recognized for their potent interaction with both receptors. researchgate.net Other modifications, such as the addition of a 7α-methyl group to 19-nortestosterone (as in MENT), also significantly enhance AR binding. researchgate.netbioscientifica.com

Comparative Receptor Binding Affinities of Various Steroids

The following table presents the relative binding affinities (RBA) or inhibitory concentrations (IC50) for various steroids to the androgen receptor (AR) and progesterone receptor (PR) from non-human preclinical studies. Lower IC50 values and higher RBA values indicate stronger binding.

| Compound | Androgen Receptor (AR) Binding | Progesterone Receptor (PR) Binding | Reference |

|---|---|---|---|

| Dihydrotestosterone (B1667394) (DHT) | High (RBA=100) | Low | nih.gov |

| Testosterone | Moderate (Lower than DHT) | Low | nih.gov |

| 19-Nortestosterone (Nandrolone) | High (Higher than Testosterone) | Moderate | nih.govoup.com |

| Levonorgestrel (18-methyl derivative) | High | Very High | nih.govnih.gov |

| 7α-methyl-19-nortestosterone (MENT) | Very High (IC50 ≈ 2.2 nM) | High | oup.comnih.gov |

| Dimethandrolone (B1241947) (DMA) | Very High (IC50 ≈ 1.5 nM) | High | oup.comnih.gov |

| 11β-methyl-19-nortestosterone (11β-MNT) | High (IC50 >10-fold DHT) | High (Similar to Progesterone) | oup.com |

| Progesterone | Negligible | High (Reference) | nih.gov |

Relative Androgenic and Progestagenic Potencies in Animal Models

The receptor binding affinity of a compound generally correlates with its biological potency in vivo. Preclinical animal models, such as the castrated male rat, are standard for quantifying the androgenic (stimulation of prostate and seminal vesicle growth) and anabolic (stimulation of levator ani muscle growth) activities of a steroid. nih.gov Progestational activity is often assessed in female rabbits or rats by observing changes in the uterine endometrium. nih.gov

The addition of an 18-methyl group is known to substantially increase progestogenic potency. wikipedia.org For example, 18-methylsegesterone acetate (B1210297) is 3 to 10 times more potent as a progestin than its non-methylated parent compound, segesterone (B1250651) acetate. wikipedia.org A similar increase in potency is seen when comparing levonorgestrel to its non-18-methylated counterpart, norethisterone. wikipedia.org

Derivatives of this compound are also characterized by significant androgenic activity. researchgate.net In vivo bioassays in rats have demonstrated that synthetic progestins with structural similarities, such as levonorgestrel (LNG) and norethindrone (B1679910) acetate (NETA), possess considerable androgenic potency, which in turn correlates with their ability to suppress luteinizing hormone (LH). nih.gov In contrast, other progestins like nestorone (NES) show high progestational activity but minimal androgenic effects. nih.gov Compounds like 7α-methyl-19-nortestosterone (MENT) are noted to be significantly more potent than testosterone in their ability to suppress gonadotropins and stimulate androgen-dependent tissues. bioscientifica.comoup.com

Relative Potencies of Synthetic Steroids in Animal Bioassays

This table summarizes the androgenic and progestational potencies of various steroids as determined in preclinical animal models. Potency is often expressed relative to a standard compound like testosterone propionate (B1217596) (for androgenicity) or progesterone.

| Compound | Relative Androgenic Potency | Relative Progestational Potency | Reference |

|---|---|---|---|

| Testosterone | Standard (1x) | None | bioscientifica.com |

| Levonorgestrel (18-methyl derivative) | High | Very High | nih.gov |

| Norethisterone | Moderate | High | nih.govnih.gov |

| 7α-methyl-19-nortestosterone (MENT) | Very High (e.g., 10x Testosterone) | High | researchgate.netbioscientifica.com |

| Dimethandrolone (DMA) | Potent | Potent | oup.com |

| Nestorone (NES) | Minimal / Negligible | Very High | nih.gov |

| Trimegestone | Minimal (Anti-androgenic) | Very High (e.g., 60x Norethindrone) | nih.gov |

Metabolic Differences Among Related Steroid Analogs

The metabolism of a steroid determines its bioavailability, duration of action, and the profile of its active metabolites. Structural variations among synthetic steroids lead to significant differences in their metabolic pathways.

Influence of Structural Variations on Metabolic Pathways

The metabolic fate of this compound is influenced by its core structure.

Aromatization: Like other 19-nortestosterone derivatives, it is generally a poor substrate for the aromatase enzyme, meaning it is not significantly converted to estrogenic metabolites. nih.gov This is in contrast to testosterone, which is readily aromatized to estradiol.

5α-Reduction: A key metabolic pathway for testosterone is its conversion by the enzyme 5α-reductase to the more potent androgen, dihydrotestosterone (DHT), which amplifies its androgenic effect in tissues like the prostate. nih.gov Many synthetic analogs, including those based on the 19-nortestosterone structure with additional methyl groups (e.g., at the 7α or 11β position), are designed to be resistant to 5α-reduction. nih.govnih.govnih.gov This resistance is a desirable trait for minimizing effects on the prostate.

18-Methyl Group: The presence of the 18-methyl group can influence metabolic stability. While specific data on this compound is limited, studies on its precursor, methoxydienone (B195248), show that it can be metabolized in vivo to a detectable this compound metabolite. researchgate.netqucosa.de